REACTION_CXSMILES
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C[CH:2]1[C:7]2([CH2:18][NH:17][CH2:16][C:9]3([CH2:14][CH2:13][CH2:12][CH2:11][CH:10]3C)[NH:8]2)[CH2:6][CH2:5][CH2:4][CH2:3]1.C1C2(C(=O)NC(=O)C3(CCCCC3)N2)CCCC1.CC1C2(C(=O)NC(=O)C3(CCCCC3C)N2)CCCC1>>[CH2:2]1[C:7]2([CH2:18][NH:17][CH2:16][C:9]3([CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]3)[NH:8]2)[CH2:6][CH2:5][CH2:4][CH2:3]1
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Name
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1,9-dimethyl-7,15-diazadispiro[5,1,5,3]hexadecane
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CC1CCCCC12NC1(C(CCCC1)C)CNC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC12NC1(CCCCC1)C(NC2=O)=O
|
Name
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1,9-dimethyl-7,15-diazadispiro[5,1,5,3]hexadecane-14,16-dione
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCCCC12NC1(C(CCCC1)C)C(NC2=O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C1CCCCC12NC1(CCCCC1)CNC2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |